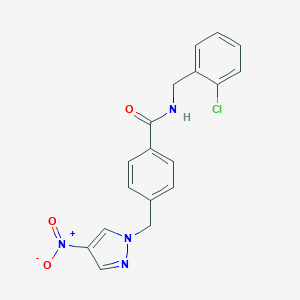
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid (ATC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidine-4-carboxylic acid derivatives, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Mecanismo De Acción
The exact mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and glucose metabolism. 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to inhibit the activity of hexokinase, which is involved in glucose metabolism, and thymidylate synthase, which is involved in DNA synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to activate AMP-activated protein kinase (AMPK), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including anti-tumor, anti-diabetic, and anti-inflammatory effects. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases and biological processes. However, one limitation of using 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is its potential as a therapeutic agent for the treatment of cancer and diabetes. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid and to identify its molecular targets. Finally, future studies could investigate the potential of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of thienylacetic acid with thiosemicarbazide, followed by cyclization with acetic anhydride. Another method involves the reaction of thienylacetic acid with thiosemicarbazide, followed by oxidation with potassium permanganate. The yield of 3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid using these methods ranges from 30-80%.
Propiedades
Nombre del producto |
3-Acetyl-2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid |
|---|---|
Fórmula molecular |
C10H11NO3S2 |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
3-acetyl-2-thiophen-3-yl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-8(10(13)14)5-16-9(11)7-2-3-15-4-7/h2-4,8-9H,5H2,1H3,(H,13,14) |
Clave InChI |
VBILXBSDNKZKIY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
SMILES canónico |
CC(=O)N1C(CSC1C2=CSC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)
![N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213806.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)




![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)